Suxethonium

Description

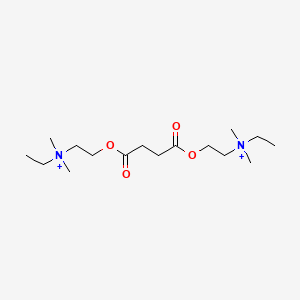

Structure

2D Structure

3D Structure

Properties

CAS No. |

67724-50-9 |

|---|---|

Molecular Formula |

C16H34N2O4+2 |

Molecular Weight |

318.45 g/mol |

IUPAC Name |

ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium |

InChI |

InChI=1S/C16H34N2O4/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2/h7-14H2,1-6H3/q+2 |

InChI Key |

DIWYJMPVHQDIMM-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC |

Canonical SMILES |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC |

Related CAS |

111-00-2 (bromide) 54063-57-9 (dichloride) 111-00-2 (bromide salt/solvate) 54063-57-9 (chloride salt/solvate) |

Synonyms |

N,N'-(2,2'-(succinyldioxy)diethyl)bis-ethyldimethyl ammonium hydroxide suxethonium suxethonium bromide suxethonium dichloride suxethonium dihydroxide |

Origin of Product |

United States |

Historical Context and Discovery in Pharmacological Research

Early Synthesis and Initial Physiological Observations (1906)

The story of Suxamethonium begins in 1906 with its initial synthesis by Reid Hunt and René de M. Taveau. wikipedia.orgjapractice.co.ukresearchgate.netasa.org.au At the time, their research focused on a broader study of choline (B1196258) and its derivatives. derangedphysiology.com However, a critical oversight occurred during their experimental procedures: the test animals were pre-treated with curare, a known paralytic agent. wikipedia.orgjapractice.co.ukasa.org.auderangedphysiology.comum.edu.mt This experimental condition masked the distinct neuromuscular blocking properties of Suxamethonium, leading Hunt and Taveau to miss its primary physiological action. Their observations were limited to its autonomic effects, noting a "marked slowing of the heart." derangedphysiology.com

The chemical structure of Suxamethonium, which is essentially two molecules of acetylcholine (B1216132) linked end-to-end, was later elucidated. wikipedia.orgum.edu.mtnih.gov This structural insight, along with the establishment of the chemical structure of d-tubocurarine in 1935 by Harold King, provided a foundation for the development of methonium compounds, including Suxamethonium, which were inspired by the complex structure of curare alkaloids. bris.ac.ukresearchgate.netsaica.com.au

Re-discovery and Characterization of Neuromuscular Blocking Properties (1949)

Despite its early synthesis, the potent neuromuscular blocking capabilities of Suxamethonium remained unrecognized for over four decades. wikipedia.orgresearchgate.netsaica.com.autaylorandfrancis.comnih.gov The critical re-discovery occurred in 1949 when an Italian research group, led by Daniel Bovet, first described succinylcholine-induced paralysis. wikipedia.orgjapractice.co.ukresearchgate.netsaica.com.aunih.gov This landmark work characterized Suxamethonium as a powerful neuromuscular blocking agent. The research efforts were not isolated; concurrent investigations by several independent groups in Italy, England, and the United States contributed to a comprehensive understanding of Suxamethonium and related quaternary salts. nih.gov This collective effort paved the way for its clinical introduction into anesthesia, first in Europe in 1951 and subsequently in the United States in 1952. wikipedia.orgjapractice.co.ukresearchgate.nettaylorandfrancis.com

Evolution of Understanding of Neuromuscular Transmission and Suxethonium's Role as a Research Tool

Suxamethonium's mechanism of action provided crucial insights into the functioning of the neuromuscular junction. It acts as a depolarizing neuromuscular blocking agent, functioning as an agonist at nicotinic acetylcholine receptors (nAChRs). wikipedia.orgtaylorandfrancis.comnih.govmedsafe.govt.nz Upon binding to these receptors on the motor end-plate, Suxamethonium initiates a depolarization of the muscle fiber membrane, leading to an initial phase of muscle contraction, known as fasciculations. wikipedia.orgresearchgate.netderangedphysiology.comum.edu.mt Crucially, Suxamethonium's persistence at the receptor site prevents the membrane from repolarizing, thereby blocking subsequent nerve impulses and causing paralysis. wikipedia.orgresearchgate.netderangedphysiology.comum.edu.mt Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, Suxamethonium is primarily hydrolyzed by plasma butyrylcholinesterase (pseudocholinesterase), a process that dictates its duration of action. wikipedia.orgjapractice.co.ukum.edu.mt The study of Suxamethonium's effects led to the identification of distinct phases of neuromuscular blockade, namely Phase I (depolarizing) and Phase II (desensitizing or dual) blocks, significantly advancing the understanding of neuromuscular transmission dynamics. um.edu.mt Its predictable yet complex interactions made it an invaluable tool for physiological research into the intricate mechanisms of nerve-muscle communication. nih.gov

Contribution to the Development of Pharmacogenetics Research (1950s)

The 1950s proved to be a watershed decade for Suxamethonium's contribution to the burgeoning field of pharmacogenetics, the study of how an individual's genes affect their response to drugs. bris.ac.ukmediresonline.org The term "pharmacogenetics" itself was coined in 1957, highlighting the growing recognition of genetic influences on drug efficacy and safety. bris.ac.uk During this period, clinical observations began to reveal significant variations in patient responses to Suxamethonium, with some individuals experiencing unusually prolonged paralysis. nih.govmediresonline.org

A pivotal discovery was made in 1956 by Werner Kalow and his colleagues, who identified that these prolonged effects were attributable to genetic variations in the activity of plasma butyrylcholinesterase (BCHE). nih.gov They identified an "atypical" variant of BCHE that was less efficient in metabolizing Suxamethonium, resulting in extended neuromuscular blockade and potentially life-threatening apnea (B1277953). nih.govmediresonline.org This finding represented one of the earliest and most compelling demonstrations of how genetic differences in drug metabolism (pharmacokinetics) and drug action (pharmacodynamics) could lead to markedly different clinical outcomes. nih.govmediresonline.org Consequently, Suxamethonium became an indispensable compound for investigating these genetic variations, laying crucial groundwork for the development of personalized medicine and targeted therapeutic strategies. bris.ac.ukmediresonline.org

Compound Names:

Suxamethonium (also known as succinylcholine)

Acetylcholine

d-tubocurarine

Gallamine

Butyrylcholinesterase (Pseudocholinesterase)

Chemical Synthesis and Analog Design

Synthetic Pathways of Suxethonium

The synthesis of this compound, chemically known as 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(N-ethyl-N,N-dimethylethanaminium), is analogous to that of its more widely known trimethyl counterpart, suxamethonium (succinylcholine). The process is a multi-step chemical synthesis that involves the creation of a diester intermediate followed by a bis-quaternization reaction.

A plausible and common synthetic route can be broken down into two primary stages:

Esterification: The first stage involves the formation of a succinate (B1194679) diester. This is typically achieved by reacting a derivative of succinic acid, such as succinyl chloride or diethyl succinate, with two equivalents of an appropriate amino alcohol. For this compound, the specific precursor required is 2-(diethylamino)ethanol (B1670525) (DEAE). The commercial production of DEAE itself is accomplished through the reaction of diethylamine (B46881) with ethylene (B1197577) oxide. google.comnbinno.com The esterification reaction links the two amino alcohol molecules to the central succinic acid backbone.

Bis-Quaternization: The resulting intermediate, a tertiary amine diester, is then subjected to quaternization. This is a crucial step that introduces the permanent positive charges necessary for the molecule's interaction with the nicotinic acetylcholine (B1216132) receptor. The reaction, a type of Menschutkin reaction, involves treating the diester with an ethylating agent, such as ethyl bromide or ethyl iodide. nih.gov This reaction converts the tertiary nitrogen atoms of the two diethylaminoethyl groups into quaternary ammonium (B1175870) cations, yielding the final this compound salt.

This synthetic approach allows for the creation of a symmetrical molecule with two quaternary ammonium heads separated by a flexible ester-containing chain.

Structural Relationship to Acetylcholine and Related Neuromuscular Blocking Agents

This compound's mechanism of action as a neuromuscular blocking agent is directly attributable to its close structural resemblance to the endogenous neurotransmitter, acetylcholine (ACh). mhmedical.com Structurally, the this compound molecule can be conceptualized as two acetylcholine molecules linked together through their acetyl groups. nih.govwikipedia.orgdrugbank.com

This biomimicry is the key to its function. Key structural features include:

Bis-Quaternary Ammonium Heads: Like acetylcholine, this compound possesses positively charged quaternary ammonium groups. These "onium" heads are essential for binding to the anionic sites on the two α-subunits of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. derangedphysiology.com

Flexible Dicarboxylate Linker: The central part of the molecule is a succinate diester chain. This flexible chain acts as a spacer, separating the two quaternary heads.

The structural similarity allows this compound to act as an agonist at the nAChR, mimicking the action of acetylcholine and causing depolarization of the motor endplate. differencebetween.com However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is broken down more slowly by plasma cholinesterase (butyrylcholinesterase), leading to persistent depolarization and subsequent neuromuscular block. wikipedia.org

This compound belongs to a class of neuromuscular blockers described as leptocurares . These are characterized by their long, slender, and flexible molecular structures, which favor a depolarizing mechanism of action. nih.govnih.gov This is in stark contrast to pachycurares (e.g., d-tubocurarine, pancuronium), which are bulky, rigid molecules that act as competitive antagonists (non-depolarizing agents) at the acetylcholine receptor. nih.govoup.com

| Feature | This compound | Acetylcholine | Pancuronium (B99182) (a Pachycurare) |

| Structure | Bis-quaternary, linear, flexible | Mono-quaternary, compact | Bis-quaternary, bulky, rigid steroidal nucleus |

| Receptor Action | Agonist (Depolarizing) | Agonist | Antagonist (Non-depolarizing) |

| Analogy | Two linked ACh molecules | Endogenous Neurotransmitter | Rigid spacer holding two ACh-like fragments |

Derivatization Strategies and Synthesis of "Methonium" Compound Analogs

The synthesis of this compound is part of a broader field involving the creation of "methonium" compounds, which are typically polymethylene bis-quaternary ammonium salts. The synthesis of these analogs has been a cornerstone of structure-activity relationship (SAR) studies. A general synthetic approach involves reacting a diamine with an alkyl halide or reacting a dihalide with an amine, followed by quaternization. researchgate.net

By systematically modifying the structure of these bis-quaternary compounds, researchers have been able to probe the requirements for neuromuscular versus ganglionic blockade. Key modifications include:

Varying Inter-onium Chain Length: The length of the polymethylene chain separating the two quaternary nitrogen atoms is critical. The classic example is the series of polymethylene bis-trimethylammonium salts. Decamethonium (B1670452) (a ten-carbon chain) was found to have the most potent neuromuscular blocking activity in this series, while hexamethonium (B1218175) (a six-carbon chain) is a potent ganglionic blocker. nih.govderangedphysiology.com This established the concept of an optimal inter-head distance for potent interaction at the neuromuscular junction.

Altering the Quaternary Head Group: Modifying the alkyl substituents on the nitrogen atoms also influences activity. This compound (with ethyl groups) and suxamethonium (with methyl groups) are examples of this type of analog design, where the core succinate linker remains the same but the quaternary heads are altered.

In the context of chemical analysis, derivatization is a common strategy employed to modify an analyte to make it more suitable for a specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS). jfda-online.com A polar, charged, and thermally labile molecule like this compound is not directly amenable to GC-MS. Derivatization strategies that could be applied would aim to increase volatility and thermal stability. jfda-online.comnih.gov This typically involves targeting reactive functional groups. While specific protocols for this compound are not widely published, general principles of derivatization would apply, such as silylation or acylation, though the permanent charge of the quaternary ammonium groups presents a significant analytical challenge. For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a moiety that enhances ionization efficiency or improves chromatographic retention on reverse-phase columns. meliomics.com

Design Principles for Novel Neuromuscular Blocking Agents Based on this compound's Structure

The study of this compound and related methonium compounds established several key design principles for neuromuscular blocking agents. The primary lesson was the clear structural demarcation between depolarizing and non-depolarizing agents.

Molecular Geometry and Mechanism: The early "leptocurare" versus "pachycurare" concept demonstrated that slender, flexible molecules like this compound tend to be agonists (depolarizers), while bulky, rigid molecules act as antagonists (non-depolarizers). nih.govnih.gov This principle guided the design of future agents, steering away from flexible chains for non-depolarizing drugs in favor of rigid molecular frameworks like the steroidal nucleus in pancuronium or the isoquinolinium structure of atracurium. drugbank.com

Inter-onium Distance: The discovery that a ten-atom separation between quaternary heads was optimal for neuromuscular blockade in the decamethonium series became a guiding rule. wikipedia.org Many subsequent non-depolarizing agents, such as pancuronium and vecuronium (B1682833), incorporate this approximate spacing within their more complex and rigid structures. oup.com

Evolution Toward Selectivity and Predictable Metabolism: While this compound provided a blueprint for potent neuromuscular blockade, its significant side effects prompted the design of novel agents with improved safety profiles. Later design principles focused on:

Reducing Cardiovascular Effects: The vagolytic (tachycardia-inducing) effects of early aminosteroids like pancuronium were addressed by modifying the structure to reduce interaction with muscarinic receptors. For example, the development of vecuronium from pancuronium involved the demethylation of one of the quaternary nitrogens, resulting in a "cleaner" drug with fewer cardiac side effects. nih.gov

Organ-Independent Metabolism: A major advance was the design of drugs like atracurium, which undergoes spontaneous degradation at physiological pH and temperature (Hofmann elimination). This provided a predictable duration of action independent of liver or kidney function, a principle far removed from the plasma cholinesterase-dependent metabolism of this compound. mhmedical.com

In essence, the simple, symmetrical structure of this compound served as a vital chemical probe. It helped to elucidate the fundamental structural requirements for interaction with the nicotinic acetylcholine receptor, and its clinical limitations directly inspired the rational design of the safer, more selective, and more predictable non-depolarizing agents that are in use today.

Molecular Mechanisms of Action and Receptor Interaction Dynamics

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChR) at the Motor Endplate

Suxamethonium is structurally analogous to acetylcholine (ACh), consisting of two ACh molecules linked together derangedphysiology.comelifesciences.org. This structural similarity allows suxamethonium to bind to the same sites as ACh on the nicotinic acetylcholine receptors located at the motor endplate of skeletal muscle fibers elifesciences.orgderangedphysiology.com. Specifically, it binds to the α-subunits of the nAChR elifesciences.org. As a depolarizing neuromuscular blocking agent, suxamethonium acts as an agonist, mimicking the action of endogenous acetylcholine but with a sustained effect derangedphysiology.comnih.govwikipedia.orgnih.gov. This interaction occurs at both postsynaptic and extra-junctional nAChRs elifesciences.org.

Agonist Activity and Initial Receptor Activation

Upon binding to the nAChR, suxamethonium functions as an agonist, initiating a cascade of events that mimic, and then surpass, the normal physiological response to ACh elifesciences.orgderangedphysiology.com. This binding leads to the opening of the nAChR's intrinsic ion channel derangedphysiology.com. The activation of the receptor by suxamethonium results in the influx of sodium ions and efflux of potassium ions, causing a rapid depolarization of the postsynaptic membrane at the motor endplate derangedphysiology.comelifesciences.orgresearchgate.net. This depolarization triggers an action potential, leading to initial muscle contraction, clinically observed as fasciculations derangedphysiology.comderangedphysiology.comnih.gov.

Depolarization Phenomena in Excitable Membranes

The sustained presence of suxamethonium at the nAChR leads to a prolonged depolarization of the motor endplate derangedphysiology.commims.com. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, suxamethonium is resistant to this enzyme derangedphysiology.comwikipedia.org. This prolonged depolarization state prevents the voltage-gated sodium channels from returning to their resting, activatable state, rendering the membrane inexcitable and thus blocking further neuromuscular transmission wikipedia.org. The sustained depolarization, therefore, results in flaccid paralysis of the skeletal muscle mims.com.

Characterization of "Phase I" and "Phase II" Block in Experimental Models

Suxamethonium's action at the neuromuscular junction is typically characterized by two distinct phases of blockade: Phase I and Phase II.

Phase I Block (Depolarizing Block): This is the initial and most common effect. It is characterized by sustained depolarization of the motor endplate, leading to fasciculations followed by flaccid paralysis derangedphysiology.comnih.govnih.gov. In experimental models using peripheral nerve stimulation, Phase I block is identified by the absence of "fade" (a decrease in response during repetitive stimulation) and the presence of post-tetanic facilitation derangedphysiology.com. The membrane potential remains above the threshold for sodium channel inactivation, preventing repolarization and subsequent action potentials wikipedia.org.

Phase II Block (Desensitizing Block): This phase can occur with prolonged exposure to suxamethonium, such as during continuous infusion or repeated administration nih.govnih.gov. In Phase II block, the initial depolarization diminishes, and the membrane may repolarize. However, the nAChRs become desensitized, rendering them unresponsive to acetylcholine, leading to a prolonged neuromuscular blockade that can resemble a non-depolarizing block nih.govnih.gov. This desensitization is thought to involve conformational changes in the receptor that reduce its ability to conduct ions even when bound by an agonist elifesciences.org.

Receptor Binding Kinetics: Association (kon), Dissociation (koff), and Equilibrium (Kd) Constants in Research Models

The interaction of suxamethonium with nAChRs involves complex binding kinetics and receptor activation processes. While precise kon and koff values are not universally reported in general overviews, studies have elucidated aspects of its affinity and activation dynamics.

Research using frog muscle preparations has provided comparative kinetic data between suxamethonium (Sux) and acetylcholine (ACh):

Suxamethonium was found to be approximately 7.6-fold less potent than acetylcholine.

It exhibited a 2.9-fold lower affinity for the resting receptor compared to ACh.

Suxamethonium demonstrated a greater ability to block the open ion channel than ACh, with an equilibrium constant for channel block reported around 200 μM nih.govnih.gov.

Individual channel blockages by suxamethonium lasted approximately 65 microseconds on average nih.govnih.gov.

Further studies have explored the concept of "agonist efficiency" (η), which relates binding affinity to receptor activation. For succinylcholine (B1214915) (SCh), an η value of 0.45 has been determined, indicating its efficiency in activating the receptor elifesciences.org. This efficiency is linked to the equilibrium dissociation constants for binding to both closed (KdC) and open (KdO) states of the receptor. For acetylcholine, these constants are reported as KdC = 174 μM and KdO = 29 nM elifesciences.org. The relationship between these constants and agonist efficiency is a key aspect of understanding receptor activation dynamics.

Table 1: Comparative Receptor Binding and Activation Parameters

| Parameter | Acetylcholine (ACh) | Suxamethonium (Sux/SCh) | Notes |

| Relative Potency (vs. ACh) | 1 | ~0.13 (1/7.6) | Suxamethonium is less potent than ACh. |

| Relative Affinity (Resting Receptor) | 1 | ~0.34 (1/2.9) | Suxamethonium has lower affinity for the resting receptor compared to ACh. |

| Equilibrium Constant for Open Channel Block | Not specified | ~200 μM | Suxamethonium is a more potent blocker of the open ion channel than ACh. |

| Average Individual Channel Blockage Duration | Not specified | ~65 μs | Duration of transient blockages within the open channel. |

| Agonist Efficiency (η) | Not specified | 0.45 | Represents the coupling between binding and gating; derived from dissociation constants for closed and open receptor states. |

| Dissociation Constant (KdC) for Closed State | 174 μM | Not specified | Equilibrium dissociation constant for binding to the inactive (closed) receptor state. |

| Dissociation Constant (KdO) for Open State | 29 nM | Not specified | Equilibrium dissociation constant for binding to the active (open) receptor state. |

Conformational Changes of Receptors and Ion Channel Modulation

The binding of suxamethonium to the nAChR induces significant conformational changes within the receptor complex. Initially, binding stabilizes the open state of the ion channel, facilitating the flux of cations (Na+ influx, K+ efflux) and causing membrane depolarization derangedphysiology.comelifesciences.orgresearchgate.net. This conformational shift is a hallmark of agonist activity. However, with sustained occupancy, suxamethonium can also stabilize a desensitized state of the receptor elifesciences.orgnih.gov. In this desensitized state, the channel may become less responsive or completely non-conducting, even in the continued presence of the agonist. This process is crucial in the development of Phase II block, where the receptor's ability to respond to acetylcholine is diminished due to these altered conformational states.

Comparative Analysis of Receptor Interactions with Other Depolarizing and Non-depolarizing Agents in Research

Suxamethonium stands as the sole clinically utilized depolarizing neuromuscular blocking agent (NMBA) derangedphysiology.com. Its mechanism, involving initial receptor activation followed by blockade, contrasts sharply with non-depolarizing NMBAs such as rocuronium (B1662866) and atracurium. Non-depolarizing agents act as competitive antagonists, binding to the nAChR without activating it, thereby preventing acetylcholine from binding and initiating depolarization derangedphysiology.com.

Compared to suxamethonium, non-depolarizing agents typically exhibit a slower onset of action and a longer duration, with their effects often being reversible with anticholinesterase agents like neostigmine. Suxamethonium's rapid onset and short duration are due to its potent agonist activity and rapid hydrolysis by plasma butyrylcholinesterase derangedphysiology.comwikipedia.org. While suxamethonium's rapid action is advantageous for procedures requiring brief muscle paralysis, its potential for prolonged blockade in individuals with enzyme deficiencies or its tendency to induce Phase II block differentiate it from the predictable, reversible blockade offered by non-depolarizing agents nih.govnih.gov. Studies have also shown that other agents, like decamethonium (B1670452), share similar depolarizing mechanisms but differ in their specific receptor binding affinities and efficacies elifesciences.org.

Compound List:

Suxamethonium (Succinylcholine, Scoline)

Acetylcholine (ACh)

Rocuronium

Mivacurium

Decamethonium

Carbachol

α-Bungarotoxin (α-Bgtx)

Structure Activity Relationships Sar and Computational Modeling

Influence of Quaternary Ammonium (B1175870) Groups on Receptor Binding

The presence of two quaternary ammonium groups is a defining feature of Suxethonium, rendering it a potent agonist at the nAChR. These cationic centers are primary pharmacophores, enabling strong ionic bonding with anionic residues within the nAChR binding site. This interaction is crucial for stabilizing the receptor in an activated state, leading to prolonged channel opening and membrane depolarization. The precise positioning of these groups is vital for achieving the bivalent binding necessary for maximal efficacy, allowing them to interact with complementary sites on separate nAChR subunits. The nature of the alkyl substituents on the nitrogen atoms can also influence binding characteristics, affecting affinity and potentially contributing to selectivity or duration of action. The inherent positive charge of these groups also contributes to this compound's aqueous solubility, facilitating its transport and interaction within the physiological environment of the neuromuscular junction.

Computational Chemistry Approaches: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Studies, and Pharmacophore Modeling in Theoretical Investigations

Computational chemistry provides powerful tools for dissecting the SAR of this compound and predicting the behavior of related compounds.

Molecular Docking: This technique simulates the binding of this compound to the nAChR, predicting its most favorable orientation and the specific interactions (e.g., hydrogen bonds, electrostatic forces, van der Waals contacts) with key amino acid residues in the receptor's binding pocket. Docking studies can elucidate the structural basis for this compound's affinity and efficacy, identifying critical contact points that could be targeted for drug design.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between the chemical structure or physicochemical properties of a series of molecules and their observed biological activity. For this compound, QSAR analyses can identify which structural descriptors (e.g., lipophilicity, electronic distribution, steric bulk) are most predictive of its neuromuscular blocking potency or duration. These models are instrumental in guiding the synthesis of novel compounds with optimized pharmacological profiles.

Pharmacophore Modeling: Pharmacophore modeling defines the essential three-dimensional arrangement of functional groups and their spatial relationships necessary for a molecule to elicit a specific biological response. For this compound, a pharmacophore model would highlight the critical distance and orientation of the two quaternary ammonium groups, as well as any other features important for nAChR activation. Such models serve as templates for virtual screening of compound libraries and for the de novo design of molecules with desired activity.

These computational methodologies offer a theoretical foundation for understanding this compound's mechanism of action and are invaluable in the rational design of new neuromuscular blocking agents with improved therapeutic properties.

Biochemical Metabolism and Enzymatic Degradation Pathways

Enzymatic Hydrolysis by Plasma Cholinesterase (Butyrylcholinesterase/Pseudocholinesterase)

Plasma cholinesterase (BChE) is the principal enzyme responsible for the rapid hydrolysis of suxethonium in the bloodstream e-safe-anaesthesia.orgpharmgkb.orgderangedphysiology.com. Structurally, this compound is a dicholine ester of succinic acid, making it a suitable substrate for BChE wikipedia.orgslideshare.net. The enzyme cleaves the ester bonds of this compound, initiating its breakdown pharmgkb.org. This enzymatic degradation is remarkably efficient in individuals with normal BChE activity, leading to a plasma half-life of this compound of approximately 47 seconds derangedphysiology.com. The rapid hydrolysis by BChE prevents the accumulation of this compound at the neuromuscular junction, thus limiting its duration of action to about 10 minutes e-safe-anaesthesia.orgwikipedia.org. This contrasts with acetylcholine (B1216132), which is metabolized by acetylcholinesterase at the synaptic cleft pharmgkb.org.

Identification and Characterization of Metabolic Products: Succinylmonocholine (B1203878) and Succinic Acid

The enzymatic hydrolysis of this compound by plasma cholinesterase yields two primary metabolites: succinylmonocholine and choline (B1196258) e-safe-anaesthesia.orgpharmgkb.orgwikipedia.orgwikipedia.orgsrce.hr. Succinylmonocholine is an intermediate metabolite, formed by the cleavage of one ester bond of this compound wikipedia.orgresearchgate.netmedicines.org.uk. This molecule itself possesses clinically insignificant muscle relaxant properties medicines.org.uk. Subsequently, succinylmonocholine is further hydrolyzed by BChE into choline and succinic acid pharmgkb.orgslideshare.netwikipedia.orgsrce.hr. These end products, choline and succinic acid, are endogenous substances that are readily metabolized further or excreted from the body pharmgkb.orgwikipedia.org. Research has focused on the detection and stability of these metabolites, with succinylmonocholine identified as a potential marker for this compound use researchgate.netnih.gov.

Role of Specific Enzyme Variants (e.g., "Atypical" Pseudocholinesterase) in Metabolic Research

Genetic variations in the gene encoding plasma cholinesterase (BCHE) lead to the production of enzyme variants with altered hydrolytic activity researchgate.netbahrainmedicalbulletin.comumich.edumathewsopenaccess.com. The most well-studied variant is the "atypical" or dibucaine-resistant form of pseudocholinesterase e-safe-anaesthesia.orgderangedphysiology.combahrainmedicalbulletin.comumich.edu. Individuals possessing this variant, particularly in a homozygous state, exhibit significantly reduced BChE activity towards this compound derangedphysiology.combahrainmedicalbulletin.comumich.edu. This deficiency results in a markedly prolonged hydrolysis of this compound, leading to extended neuromuscular blockade and apnea (B1277953), which can last for several hours instead of minutes e-safe-anaesthesia.orgbahrainmedicalbulletin.commathewsopenaccess.comwikipedia.org.

The study of these enzyme variants has been instrumental in pharmacogenetics, establishing a direct link between genetic makeup and drug response umich.edu. Research utilizing these variants, such as the butyrylcholinesterase knockout mouse, serves as a valuable model for understanding human BChE deficiencies and drug sensitivities nih.gov. These studies highlight how differences in enzyme kinetics, such as affinity for the substrate (this compound), can profoundly impact drug metabolism and clinical outcomes umich.edunih.gov.

Investigation of the Biological Role of Butyrylcholinesterase

The precise physiological role of butyrylcholinesterase in the human body remains a subject of ongoing investigation derangedphysiology.comnih.govcitius.technology. While it efficiently hydrolyzes this compound and other ester-containing drugs, its natural physiological substrates in the body are not clearly defined derangedphysiology.comnih.gov. Unlike acetylcholinesterase, which is critical for neurotransmission at cholinergic synapses, BChE's role in the central nervous system is less understood researchgate.netnih.gov.

However, BChE is recognized for its broader substrate specificity and its involvement in detoxifying various chemicals, including organophosphates and certain drugs like cocaine researchgate.netnih.govcitius.technologyresearchgate.net. It is also implicated in lipid metabolism and has been studied for its potential roles in conditions such as Alzheimer's disease and metabolic disorders nih.govnih.govcitius.technologyresearchgate.net. The existence of individuals with absent or deficient BChE activity who remain otherwise healthy until exposed to BChE-metabolized drugs, like this compound, underscores its specific, albeit not universally essential, physiological functions derangedphysiology.comnih.gov.

Preclinical Pharmacological Investigations and Experimental Models

In Vitro Studies on Isolated Neuromuscular Junctions and Muscle Preparations

Preclinical research has extensively utilized isolated neuromuscular junctions and muscle preparations to elucidate the fundamental mechanisms of Suxethonium's action. Studies on isolated mammalian neuromuscular junctions have established this compound bromide as an agonist at the postsynaptic nicotinic acetylcholine (B1216132) receptor (nAChR) derangedphysiology.com. In vitro experiments employing the rat phrenic nerve-diaphragm preparation have demonstrated that this compound induces sustained depolarization of the motor end-plate, leading to initial muscle fasciculations followed by neuromuscular blockade squarespace.comnih.gov. Investigations have shown that this compound’s binding affinity to muscle nAChRs is comparable to that of succinylcholine (B1214915), though its duration of action on isolated preparations can vary wikipedia.orgmedsafe.govt.nzum.edu.mt. The compound has been observed to cause a prolonged depolarization block by preventing the repolarization of the muscle membrane, thereby inhibiting subsequent responses to nerve stimulation squarespace.comnih.gov.

Table 1: In Vitro Effects of this compound on Isolated Muscle Preparations

| Preparation | Effect Observed | Receptor Interaction | Citation(s) |

| Rat Phrenic Nerve-Diaphragm | Sustained depolarization, fasciculations, blockade | Agonist at postsynaptic nAChR | squarespace.comnih.gov |

| Mammalian Neuromuscular Junction | Agonism at nAChR, sustained depolarization | Binding affinity comparable to succinylcholine | derangedphysiology.comwikipedia.orgum.edu.mt |

| Cultured Muscle Cells | Persistent inward current, membrane depolarization | Opening of ion channels at neuromuscular junction | researchgate.net |

Electrophysiological Analysis of Membrane Potential Changes in Muscle Cells

Electrophysiological analyses have provided critical insights into how this compound affects the electrical properties of muscle cells. Studies have consistently shown that exposure to this compound leads to a characteristic depolarization of the sarcolemma nih.govnih.gov. This depolarization, resulting from the influx of cations through this compound-bound nAChRs, causes a persistent increase in membrane permeability researchgate.netnih.gov. The sustained depolarization state prevents the muscle cell membrane from repolarizing adequately, which is essential for generating subsequent action potentials, ultimately leading to neuromuscular blockade deepdyve.comcaymanchem.com. Voltage-clamp techniques applied to cultured muscle cells have further confirmed that this compound opens ion channels at the neuromuscular junction, inducing a persistent inward current and thus membrane depolarization researchgate.net.

Table 2: Electrophysiological Changes Induced by this compound

| Muscle Cell Parameter | This compound Effect | Mechanism | Citation(s) |

| Membrane Potential | Depolarization | Increased cation influx through nAChR | nih.govnih.gov |

| Action Potential | Inhibition of repolarization, blockade | Sustained depolarization prevents subsequent APs | deepdyve.comcaymanchem.com |

| Ion Channel Activity | Opening of channels at neuromuscular junction | Persistent inward current | researchgate.net |

Studies in Non-Human Animal Models to Elucidate Physiological Mechanisms

Research employing non-human animal models has been instrumental in delineating the physiological mechanisms underlying this compound's neuromuscular blocking actions. In vivo studies conducted in species such as rats and cats have revealed dose-dependent paralysis following this compound administration, impacting respiratory muscles and leading to apnea (B1277953), consistent with its known mechanism of action at the neuromuscular junction labtestsonline.org.uked.ac.ukmedicines.org.uk. Further investigations using ex vivo preparations, such as the rat phrenic nerve-diaphragm, have corroborated that this compound disrupts neuromuscular transmission by inducing sustained depolarization of the motor end-plate nih.gov. These preclinical studies have also assessed the compound's broader physiological effects, confirming its efficacy as a neuromuscular blocking agent within a living system labtestsonline.org.uked.ac.uk.

Research on Receptor Density and Regulation in Experimental Conditions

Preclinical research has also focused on understanding how this compound influences the density and regulation of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction deepdyve.comnih.gov. Experimental studies in animal models suggest that prolonged exposure or repeated administration of this compound can lead to a significant upregulation of nAChRs in muscle membranes nih.gov. While acute, high-dose exposure might initially cause receptor desensitization, the primary mechanism of blockade involves prolonged receptor activation rather than direct receptor blockade caymanchem.comnih.gov. Quantification of receptor binding sites through radioligand assays in muscle tissue from this compound-treated animals has provided data supporting these observed regulatory changes nih.govmedicinenet.com.

Investigation of Comparative Neuromuscular Blocking Properties in Animal Models

Comparative studies utilizing animal models have been conducted to evaluate the neuromuscular blocking properties of this compound against other agents, most notably succinylcholine nih.govnih.gov. These investigations indicate that this compound shares a similar mechanism of action (depolarizing blockade) but may exhibit differences in potency and duration of effect depending on the specific animal species and experimental model employed caymanchem.comnih.govderangedphysiology.com. In several animal preparations, this compound has shown an onset of action comparable to succinylcholine, but potentially a longer duration of neuromuscular blockade nih.govderangedphysiology.com. These comparative preclinical assessments are crucial for defining this compound's pharmacological profile and understanding its potential therapeutic applications and limitations nih.govnih.govderangedphysiology.com.

Table 3: Comparative Neuromuscular Blocking Properties (Animal Models)

| Property | This compound | Succinylcholine (Reference) | Citation(s) |

| Mechanism | Depolarizing blockade | Depolarizing blockade | nih.govnih.gov |

| Onset of Action | Comparable to succinylcholine (in some models) | Rapid | nih.govderangedphysiology.com |

| Duration of Action | Potentially longer than succinylcholine (in some models) | Shorter (due to rapid hydrolysis by pseudocholinesterase) | nih.govderangedphysiology.com |

| Potency | Varies by model, comparable to succinylcholine | Potent | caymanchem.comnih.govderangedphysiology.com |

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the identity and elucidating the structure of chemical compounds. For Suxethonium, both Fourier-Transform Infrared (FTIR) spectroscopy and UV-Vis spectrophotometry would be employed, albeit with different applications given this compound's lack of a chromophore.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of molecules, providing a unique fingerprint for identification. While specific FTIR spectra for this compound are not widely published, its structure, featuring ester linkages and quaternary ammonium (B1175870) groups, would be expected to yield characteristic absorption bands. Key functional groups would include:

Ester carbonyl (C=O) stretch: Typically observed in the region of 1730-1750 cm⁻¹.

C-O ester stretch: Expected in the 1100-1300 cm⁻¹ range.

C-N⁺ stretch: Quaternary ammonium groups exhibit characteristic absorptions, often in the fingerprint region.

C-H stretches: Aliphatic C-H stretching vibrations would appear around 2850-3000 cm⁻¹. FTIR analysis would be crucial for confirming the presence of these functional groups and comparing the spectrum of a synthesized or isolated this compound sample against a reference standard. nihs.go.jpnih.govjst.go.jp

UV-Vis Spectrophotometry: this compound, like Suxamethonium, lacks a conjugated system or chromophore that absorbs significantly in the UV-Visible region. Therefore, direct UV-Vis spectrophotometry is unsuitable for quantifying or identifying the intact this compound molecule. nsw.gov.auresearchgate.netmedicines.org.ukwikipedia.org However, UV-Vis can be utilized indirectly for the analysis of specific degradation products if they possess chromophores, or in conjunction with derivatization techniques that introduce a UV-absorbing moiety.

Chromatographic Methods for Detection and Quantification in Research Samples

Chromatographic techniques are indispensable for separating, detecting, and quantifying this compound and its related substances in complex research matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for analyzing polar, non-volatile, and thermally labile compounds like this compound. Given its quaternary ammonium nature, reversed-phase HPLC, often employing C18 or cyano stationary phases, would be suitable. Due to the lack of a UV chromophore, detection might rely on:

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These universal detectors are sensitive to non-volatile analytes.

Mass Spectrometry (MS) Detection (LC-MS): LC-MS, particularly LC-MS/MS, offers high sensitivity and selectivity for quantifying this compound and its degradation products by detecting specific mass-to-charge ratios. researchgate.netjst.go.jp

Electrochemical Detection (ECD): ECD can be employed for electroactive compounds, though this compound's direct electroactivity might require specific electrode materials or conditions. researchgate.netnihs.go.jp HPLC methods for Suxamethonium often utilize mobile phases containing buffers and organic modifiers, with detection at low UV wavelengths (e.g., 218 nm) or via MS. researchgate.netnih.govsfda.gov.saresearchgate.net Similar approaches would be anticipated for this compound, with potential adjustments to mobile phase composition to optimize retention and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for the direct analysis of highly polar, ionic, and non-volatile compounds such as this compound due to their low volatility and tendency to decompose at GC operating temperatures. researchgate.net However, GC-MS can be valuable for identifying and quantifying volatile degradation products, such as succinic acid, after appropriate derivatization.

Thin-Layer Chromatography (TLC): TLC offers a rapid, cost-effective method for qualitative analysis, purity assessment, and monitoring reaction progress in research settings. For this compound, TLC would likely involve silica (B1680970) gel plates and visualization using spray reagents that react with quaternary ammonium compounds, such as Dragendorff's reagent or platinic chloride-potassium iodide. nih.gov The Rf values would be compared against a this compound standard.

Capillary Electrophoresis (CE): CE is highly effective for separating charged species like this compound. Techniques employing contactless conductivity detection (CE-C4D) have been successfully applied to Suxamethonium, allowing for its separation from degradation products like choline (B1196258). CE offers high efficiency, low sample/reagent consumption, and can be performed in aqueous buffers, making it well-suited for analyzing polar and unstable molecules. The development of a CE method for this compound would likely involve optimizing buffer composition, pH, voltage, and capillary material to achieve adequate separation and sensitivity.

Development of Stability-Indicating Analytical Procedures for Research Formulations

The inherent instability of this compound necessitates the development of stability-indicating analytical methods. These methods must be capable of accurately quantifying the intact drug in the presence of its degradation products.

Forced Degradation Studies: To develop stability-indicating methods, this compound would be subjected to forced degradation conditions, including hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress. researchgate.netsfda.gov.sa The degradation pathways and products (e.g., succinylmonocholine (B1203878), choline, succinic acid) would be identified using hyphenated techniques like LC-MS/MS. researchgate.netnihs.go.jp

Method Validation: Analytical methods (e.g., HPLC) would then be validated to demonstrate specificity, ensuring that this compound can be resolved from all potential degradants. Validation parameters would include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and system suitability. researchgate.netnih.govsfda.gov.sa

Methodologies for Analysis of this compound and its Degradation Products

Analyzing both this compound and its degradation products requires highly selective and sensitive techniques.

LC-MS/MS: This technique is paramount for simultaneously identifying and quantifying this compound and its degradation products in complex matrices. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), high sensitivity and selectivity can be achieved, even at low concentrations. researchgate.netjst.go.jp Method development would focus on optimizing sample preparation (e.g., solid-phase extraction), chromatographic separation, and MS parameters.

Spectrophotometric Methods for Degradants: If degradation products possess UV-absorbing properties (e.g., succinic acid derivatives), spectrophotometric methods could be developed for their quantification, potentially after separation or in a kinetic assay format. nsw.gov.auresearchgate.net

Techniques for Overcoming Analytical Challenges Related to Compound Instability in Research Samples

This compound's instability poses significant analytical challenges, requiring careful sample handling and method design.

Sample Preparation and Storage:

Minimizing Degradation: Samples should be processed rapidly, and storage conditions controlled to minimize hydrolysis. Low temperatures (e.g., 2-8°C) are generally preferred for preserving the integrity of this compound solutions. nihs.go.jp

Adsorption Issues: Quaternary ammonium compounds can adsorb to glassware. Using plasticware or silanized glassware may be necessary to prevent analyte loss. researchgate.net

pH Control: Maintaining acidic conditions (pH 3.0-4.5) is critical for stabilizing this compound in aqueous solutions, as alkaline conditions promote hydrolysis. researchgate.net

Method Optimization:

Rapid Analysis: Chromatographic methods should be optimized for speed to reduce the time samples are exposed to potentially destabilizing conditions during analysis.

Mobile Phase Selection: Mobile phase pH and composition must be carefully chosen to ensure stability and adequate separation of this compound from its degradation products. The presence of acetonitrile (B52724) in CE buffers has been shown to reduce adsorption on capillary walls.

Internal Standards: The use of isotopically labeled internal standards or structurally similar stable analogues can improve the accuracy and precision of quantification, especially when dealing with sample losses due to adsorption or degradation.

Pharmacogenomic Research in Model Systems

Genetic Variability of Butyrylcholinesterase and its Implications for Suxethonium Metabolism in Research Contexts

Butyrylcholinesterase (BChE) is a serine hydrolase predominantly synthesized in the liver and found in blood plasma. wikidoc.orgderangedphysiology.com Its primary role in the context of this compound is the rapid hydrolysis of this muscle relaxant into succinylmonocholine (B1203878) and subsequently succinic acid and choline (B1196258). wikidoc.orgderangedphysiology.com In individuals with typical BChE activity, approximately 90-95% of an administered this compound dose is inactivated in the plasma before reaching the neuromuscular junction, resulting in a short duration of action, typically 5-10 minutes. wikidoc.orgresearchgate.net

However, significant genetic variability exists within the BCHE gene, leading to numerous allelic variants that result in reduced BChE enzyme activity. wikipedia.orgplos.org These genetic polymorphisms are a cornerstone of pharmacogenetic studies, as they directly translate to altered drug metabolism and patient response.

Key BChE Variants and Their Impact on this compound Metabolism:

Several genetic variants of BChE have been identified, each associated with varying degrees of enzyme activity and, consequently, altered this compound metabolism. The most well-characterized variants include:

Usual (U) Allele: This represents the wild-type enzyme with normal catalytic activity. Individuals homozygous for the U allele (UU genotype) exhibit standard this compound hydrolysis and a typical duration of action. semanticscholar.orgukzn.ac.za

Atypical (A) Allele: Characterized by a specific missense mutation (Asp70Gly), the A allele results in an enzyme with significantly reduced hydrolytic capacity. Homozygous individuals (AA genotype) have approximately 30% of normal BChE activity and experience prolonged neuromuscular blockade and apnea (B1277953), typically lasting around 2 hours after a standard this compound dose. researchgate.netplos.orgsemanticscholar.org

Kalow (K) Allele: This variant, often associated with a missense mutation (Ala567Thr), leads to a reduction in BChE enzyme activity, primarily affecting its maximum velocity (Vmax). Homozygotes for the K allele (KK genotype) can experience a prolonged duration of action of this compound, extending up to 60 minutes. nih.govresearchgate.net

Silent (S) Allele: This group encompasses mutations that result in a complete or near-complete loss of BChE enzymatic activity. Individuals homozygous for a silent allele (SS genotype) are unable to effectively hydrolyze this compound, leading to extremely prolonged paralysis and apnea, potentially lasting 3-4 hours or even longer. plos.orgsemanticscholar.org

Combined Genotypes (e.g., AK/AK): Individuals carrying multiple variant alleles, such as the AK/AK genotype (a combination of A and K variants), also exhibit reduced BChE activity and a corresponding prolonged response to this compound. The AK/AK genotype is noted as the most frequent cause of hereditary hypocholinesterasemia. nih.govscielo.br

The presence of these genetic variants means that a standard dose of this compound can elicit vastly different responses in individuals. Research into these variants often involves biochemical phenotyping using enzyme inhibitors like dibucaine (B1670429) or fluoride, alongside molecular genetic analysis to determine the precise genotype. wikipedia.orgresearchgate.netresearchgate.net Studies in families and patient cohorts have been crucial in mapping the inheritance patterns of these variants and correlating specific genotypes with observed phenotypes, such as prolonged apnea following this compound administration. nih.govscielo.brresearchgate.netscielo.br This understanding has highlighted the critical role of BChE genetic variability in predicting this compound metabolism and patient outcomes in research and clinical settings.

| BChE Variant | Primary Genetic Basis (Example) | Typical BChE Activity (% of Normal) | Impact on this compound Metabolism | Approximate Duration of Action (after standard dose) |

| Usual (U) | Wild-type | 100% | Normal hydrolysis | 5-10 minutes |

| Atypical (A) | D70G (Asp70Gly) | ~30% | Significantly reduced hydrolysis, prolonged depolarization | ~2 hours |

| Kalow (K) | A567T (Ala567Thr) | ~70% (reduced Vmax) | Reduced hydrolysis | Up to 60 minutes |

| Silent (S) | Various loss-of-function mutations | <10% | Severely reduced or absent hydrolysis, prolonged paralysis | 3-4 hours or more |

| AK/AK | Combined A and K variants | Reduced | Reduced hydrolysis | Varies, generally prolonged |

Investigation of Genetic Factors Influencing Receptor Sensitivity in Preclinical Models

While the primary impact of BChE genetic variability on this compound response lies in its metabolism, research also explores how genetic factors might influence the sensitivity of the target receptors themselves. This compound exerts its action by binding to and activating nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, causing depolarization. derangedphysiology.com In preclinical models, researchers investigate genetic alterations in nAChRs or associated signaling pathways to understand inter-individual differences in drug response that are independent of metabolic enzyme variations.

Studies utilizing genetically modified animal models, such as knockout mice lacking specific nAChR subunits or expressing altered receptor isoforms, can provide insights into the genetic basis of receptor sensitivity. mu-varna.bg By exposing these models to this compound, researchers can observe differences in the onset, intensity, and duration of neuromuscular blockade compared to wild-type controls. Such investigations aim to identify specific genetic polymorphisms within nAChR genes (e.g., CHRNA, CHRNB) that might confer hypersensitivity or hyposensitivity to this compound. While the majority of research on this compound's pharmacogenomics has focused on BChE, the investigation into genetic factors affecting receptor sensitivity remains an important area for a comprehensive understanding of drug response variability. These preclinical models serve as crucial tools to dissect the complex interplay between genetic makeup and drug action at the molecular level.

Contribution of this compound Research to the Broader Field of Pharmacogenomics

The study of this compound and its metabolism by Butyrylcholinesterase represents one of the earliest and most impactful examples in the field of pharmacogenomics. plos.orgresearchgate.netnasetjournal.com The discovery that genetic variations in BChE could lead to life-threatening prolonged apnea after this compound administration was a seminal moment, demonstrating a clear link between an individual's genetic makeup and their response to a commonly used drug. This early insight laid the groundwork for many fundamental concepts in pharmacogenomics:

Demonstration of Genotype-Phenotype Correlation: The clear correlation between specific BCHE gene genotypes (e.g., AA, KK, SS) and the observed clinical phenotype (prolonged apnea) provided a powerful early model for understanding how genetic variations directly influence drug metabolism and patient outcomes. plos.orgnasetjournal.com

Development of Phenotyping and Genotyping Strategies: The need to identify individuals at risk for this compound-induced apnea spurred the development and clinical application of biochemical phenotyping assays (using enzyme inhibitors) and, later, molecular genotyping techniques for the BCHE gene. wikipedia.orgresearchgate.netresearchgate.net These methods have become standard approaches in pharmacogenetic testing for other drugs.

Foundation for Personalized Medicine: The this compound-BChE interaction serves as a paradigm for personalized medicine, illustrating how pre-treatment genetic information can predict drug response and guide therapeutic decisions to ensure patient safety and efficacy. nih.gov

Understanding Drug Metabolism Pathways: Research into BChE's role in this compound hydrolysis has deepened our understanding of esterase enzyme function and drug metabolism pathways, highlighting the importance of enzymes beyond the cytochrome P450 system. derangedphysiology.comwjgnet.com

"Human Knockout" Models: Individuals with genetic deficiencies in BChE (e.g., silent variants) can be considered natural "human knockout" equivalents for this enzyme. Studying these individuals provides unique insights into the enzyme's function and the metabolic consequences of its absence, contributing to our understanding of gene-environment interactions. mu-varna.bgwjgnet.com

In essence, the extensive research into this compound's pharmacogenomics has provided a robust, clinically relevant framework that has informed and advanced the broader field of pharmacogenomics, paving the way for similar investigations into other drugs and genetic variations.

Compound List:

this compound

Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE)

Nicotinic acetylcholine receptors (nAChRs)

Mivacurium

Cocaine

Heroin

Aspirin

Procaine

Paraaminobenzoic acid (PABA)

Ghrelin

Organophosphate nerve agents

Future Research Directions and Role As a Research Tool

Suxethonium as a Probe for Studying Nicotinic Acetylcholine (B1216132) Receptor Function and Desensitization

This compound serves as a critical pharmacological probe for investigating the function and modulation of nicotinic acetylcholine receptors (nAChRs). As a cholinergic agonist, this compound binds to and activates nAChRs located at the motor endplate, initiating a cascade of events that leads to muscle depolarization and subsequent paralysis derangedphysiology.comnih.govnih.govlitfl.com. This direct interaction with the receptor makes it an invaluable tool for studying receptor kinetics, activation thresholds, and desensitization processes.

Researchers have employed this compound in various in vitro experimental setups, such as electrophysiological studies using Xenopus oocytes expressing specific nAChR subtypes. These investigations have demonstrated that this compound can concentration-dependently activate muscle-type nAChRs, a process that is invariably followed by receptor desensitization—a state of reduced responsiveness after prolonged or repeated agonist exposure researchgate.netnih.gov. The ability of this compound to induce both activation and desensitization allows for detailed examination of these dynamic receptor states.

Furthermore, this compound's differential activity across nAChR subtypes is a key aspect of its utility as a research tool. Studies have indicated that this compound primarily activates muscle-type nAChRs and shows minimal or no activation of neuronal nAChR subtypes (e.g., α3β2, α3β4, α4β2, α7) at concentrations relevant to its clinical effects researchgate.netnih.gov. This selectivity enables researchers to probe the specific roles of muscle-type receptors in neuromuscular transmission without significant interference from neuronal cholinergic systems. The lack of inhibition of presynaptic α3β2 autoreceptors by this compound also provides mechanistic insight into why tetanic fade, a characteristic of non-depolarizing neuromuscular blockers, is absent with this compound researchgate.netnih.gov.

Quantitative studies using patch clamp techniques have further defined this compound's interaction profile with nAChRs, providing data on its potency, affinity, and channel-blocking properties relative to the endogenous neurotransmitter acetylcholine (ACh). These findings offer precise parameters for understanding agonist-receptor interactions and the molecular basis of neuromuscular blockade nih.govnih.gov.

| Parameter | This compound (Succinylcholine) | Acetylcholine (ACh) | Reference |

| EC50 (Muscle-type nAChR) | 10.8 µM | Not specified | researchgate.netnih.gov |

| Potency relative to ACh (low concentrations) | ~7.6-fold less potent | Reference | nih.govnih.gov |

| Affinity for resting receptor (relative to ACh) | ~2.9-fold lower | Reference | nih.govnih.gov |

| Open channel block equilibrium constant | ~200 µM | Not specified | nih.govnih.gov |

Exploration of this compound Analogs for Novel Pharmacological Tools

The study of structure-activity relationships (SAR) is fundamental to the development of new pharmacological agents and research tools eurekaselect.comoup.com. This compound, being a dimeric structure resembling two acetylcholine molecules, provides a scaffold for exploring how modifications influence neuromuscular blocking activity cambridge.orgbris.ac.ukwfsahq.org. Research into this compound analogs aims to create compounds with altered potency, duration of action, or selectivity, serving as refined probes for specific research questions.

Investigations have systematically modified the chemical structure of this compound to understand the impact of these alterations on its pharmacological profile. For example, studies have synthesized and evaluated variants where the quaternary ammonium (B1175870) groups are replaced by different cyclic structures, such as tetrahydroisoquinolinium or tropinium moieties, to explore novel chemical spaces for neuromuscular blocking agents dss.go.th.

Specific SAR studies have demonstrated that altering the alkyl substituents on the quaternary nitrogen atoms can significantly affect potency. For instance, replacing V-methyl groups with V-ethyl groups in this compound analogs has been shown to reduce potency, as measured in preclinical models like the rabbit head drop assay dss.go.th. Such findings are critical for designing compounds with tailored properties, allowing researchers to dissect the molecular determinants of receptor binding and activation. These analogs can then be used to investigate receptor subtypes, map binding sites, and develop more specific pharmacological tools for studying cholinergic systems.

| Modification/Analog Class | Observed Effect on Potency (Rabbit Head Drop) | Reference |

| Replacement of V-methyl by V-ethyl substituents in suxamethonium | Lowered potency | dss.go.th |

| Tetrahydroisoquinolinium analogs of suxamethonium | Investigated for NMBA properties | dss.go.th |

| Substituted tropinium analogs of suxamethonium | Investigated for NMBA properties | dss.go.th |

Mechanistic Studies Addressing Unresolved Aspects of this compound Action

Despite its extensive use, several mechanistic aspects of this compound's action remain subjects of ongoing research. One notable area is the phenomenon known as "Phase II block." While this compound initially induces a depolarizing neuromuscular blockade (Phase I), prolonged or repeated administration can lead to a block that exhibits characteristics similar to non-depolarizing neuromuscular blockade. The precise molecular mechanisms governing this transition are not fully elucidated and continue to be a focus of mechanistic studies derangedphysiology.comlitfl.commedsafe.govt.nz.

Further research is also dedicated to understanding the intricate molecular mechanisms underlying nAChR desensitization induced by this compound and other agonists. While it is known that prolonged agonist exposure leads to receptor inactivation, the detailed molecular pathways and the influence of various modulators and covalent modifications on this process are areas that require further investigation nih.gov.

Studies examining the physical and chemical behavior of this compound are also vital for its accurate detection and understanding its stability. Research has investigated the adsorption properties of this compound and its primary hydrolysis product, succinylmonocholine (B1203878) (SMC), onto different materials. These studies found that this compound exhibits significant adsorption to glassware, whereas plasticware shows minimal adsorption. Additionally, this compound and SMC are more stable under acidic conditions, with SMC demonstrating greater stability in alkaline environments, suggesting its potential utility as a more robust marker for this compound administration in certain contexts researchgate.net.

The protein binding of this compound is another challenging yet important area of study, complicated by the drug's rapid hydrolysis. Estimates suggest that approximately 20% of this compound in plasma is bound to proteins, leaving the majority unbound and available to interact with its target receptors derangedphysiology.com. Understanding these binding kinetics is crucial for accurate pharmacokinetic modeling and predicting drug distribution and efficacy.

| Aspect Studied | Finding | Reference |

| Protein Binding | Estimated protein binding fraction: ~20% | derangedphysiology.com |

| Adsorption to Glassware | Significant adsorption observed for suxamethonium (SUX) | researchgate.net |

| Adsorption to Plasticware | No significant adsorption observed for suxamethonium (SUX) or succinylmonocholine (SMC) | researchgate.net |

| Stability in Alkaline Conditions | SUX and SMC showed hydrolysis; SMC demonstrated greater stability than SUX | researchgate.net |

| Stability in Acidic Conditions | No significant loss of SUX or SMC observed | researchgate.net |

| Mechanism of Phase II Block | Remains obscure | derangedphysiology.commedsafe.govt.nz |

| Detailed Molecular Mechanism of nAChR Desensitization | Not known with certainty; can be modulated by various factors | nih.gov |

Compound Names Table:

this compound (Suxamethonium, Succinylcholine)

Acetylcholine (ACh)

Nicotine

Tubocurarine

Succinylmonocholine (SMC)

Sugammadex

Q & A

Q. What experimental methodologies are recommended for studying the neuromuscular blocking mechanism of suxethonium in vitro?

Q. How can pharmacokinetic variability in this compound metabolism be addressed in human studies?

Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Collect plasma samples at fixed intervals post-administration and quantify this compound metabolites via LC-MS/MS. Incorporate covariates like age, BMI, and genetic polymorphisms (e.g., BCHE gene variants) into nonlinear mixed-effects models (NONMEM) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Apply sigmoidal curve fitting (e.g., Hill equation) to dose-response data. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, employ nonparametric tests like the Kruskal-Wallis test. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical relevance .

Advanced Research Questions

Q. How can contradictory findings in this compound’s hemodynamic effects across studies be resolved?

Conduct a systematic review with meta-analysis to identify heterogeneity sources. Stratify studies by species (e.g., rodents vs. primates), anesthesia protocols, or monitoring techniques. Perform sensitivity analyses to exclude outliers and assess publication bias via funnel plots . Validate hypotheses through controlled crossover trials in standardized models.

Q. What experimental designs minimize confounding variables when studying this compound’s interaction with other neuromuscular blockers?

Q. How can computational modeling improve the prediction of this compound’s off-target effects?

Develop molecular dynamics (MD) simulations to study this compound’s binding affinity to non-target receptors (e.g., cardiac muscarinic receptors). Validate predictions with patch-clamp experiments. Use cheminformatics tools (e.g., Schrödinger Suite) to screen for structural analogs with reduced side-effect profiles .

Methodological Challenges & Solutions

Q. What strategies enhance reproducibility in this compound research?

- Pre-registration : Document protocols on platforms like Open Science Framework.

- Reagent Validation : Use certified reference materials (e.g., USP-grade this compound).

- Data Transparency : Share raw datasets and analysis code via repositories like Zenodo .

Q. How should researchers address ethical considerations in this compound trials involving vulnerable populations (e.g., pediatric patients)?

Submit protocols to institutional review boards (IRBs) for approval. Include assent forms for minors and prioritize minimal-risk designs (e.g., retrospective analyses of existing data). Use adaptive trial designs to minimize participant exposure .

Data Synthesis & Interpretation

Q. What frameworks are effective for synthesizing historical and contemporary data on this compound’s safety profile?

Apply the PICOT framework to structure systematic reviews:

Q. How can conflicting results in this compound’s cross-species efficacy be reconciled?

Perform allometric scaling to adjust doses between species. Compare receptor subtype expression (e.g., γ vs. ε subunits in rodents vs. humans) via qPCR. Use translational biomarkers (e.g., creatine kinase levels) to bridge preclinical and clinical findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.